4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
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Overview
Description
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that combines a pyrazolo[3,4-e][1,4]thiazepin-7-one core with a hydroxy-dimethoxyphenyl group
Preparation Methods
The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-e][1,4]thiazepin-7-one core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the hydroxy-dimethoxyphenyl group: This step involves the coupling of the core structure with a hydroxy-dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) to yield corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include:
Acetosyringone: A phenolic compound with similar hydroxy and methoxy groups.
Sinapaldehyde: Another compound with a hydroxy-dimethoxyphenyl structure.
The uniqueness of this compound lies in its pyrazolo[3,4-e][1,4]thiazepin-7-one core, which imparts distinct chemical and biological properties compared to other similar compounds.
: NIST Chemistry WebBook : ChemBK : MDPI : ChemSpider : NIST Chemistry WebBook
Properties
IUPAC Name |
4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-7-12-14(23-6-11(19)16-15(12)18-17-7)8-4-9(21-2)13(20)10(5-8)22-3/h4-5,14,20H,6H2,1-3H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIBWUNOVQQGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=C(C(=C3)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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